Migalastat hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de migalastat est un chaperon pharmacologique principalement utilisé pour le traitement de la maladie de Fabry, une maladie génétique rare. Ce composé agit en stabilisant l’enzyme alpha-galactosidase A, qui est déficiente chez les personnes atteintes de la maladie de Fabry . Le chlorhydrate de migalastat est commercialisé sous le nom de marque Galafold et a été approuvé pour une utilisation dans divers pays, notamment les États-Unis, l’Union européenne et le Japon .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de migalastat implique plusieurs étapes, à partir des blocs de construction de base du composéLes conditions réactionnelles impliquent généralement l’utilisation de catalyseurs et des réglages spécifiques de température et de pression pour garantir la stéréochimie souhaitée du produit .

Méthodes de production industrielle : La production industrielle du chlorhydrate de migalastat suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant des mesures rigoureuses de contrôle qualité. Le produit final est obtenu sous forme de solide cristallin blanc, qui est ensuite formulé en capsules pour administration orale .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de migalastat subit principalement des réactions de substitution en raison de la présence de groupes hydroxyle et du cycle pipéridine. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de migalastat comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des solvants aqueux ou organiques sous des conditions de température et de pH contrôlées .

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent donner des cétones ou des aldéhydes correspondants, tandis que les réactions de réduction peuvent produire des alcools .

Applications de la recherche scientifique

Le chlorhydrate de migalastat a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé modèle pour étudier le comportement des chaperons pharmacologiques. En biologie, il aide à comprendre les mécanismes de stabilisation enzymatique et de repliement des protéines. En médecine, il est principalement utilisé pour le traitement de la maladie de Fabry, où il a montré son efficacité pour réduire l’accumulation de glycosphingolipides dans divers tissus .

Applications De Recherche Scientifique

Treatment of Fabry Disease

- Mechanism of Action : Migalastat binds selectively to the misfolded α-Gal A enzyme, promoting its proper folding and trafficking to lysosomes where it functions to degrade GL-3 .

- Efficacy Studies : Clinical trials have demonstrated that migalastat significantly reduces GL-3 levels in urine and kidney tissues among patients with amenable mutations. For instance, a Phase 2 study reported substantial decreases in urine GL-3 concentrations following treatment with doses of 150 mg every other day .

Long-term Safety and Efficacy

- Extension Studies : Ongoing extension studies aim to evaluate the long-term safety and effectiveness of migalastat. These studies are crucial since Fabry disease typically requires lifelong management due to progressive renal impairment .

- Pharmacodynamics : Results from various studies indicate that treatment with migalastat leads to increased α-Gal A activity in white blood cells, skin, and kidney tissues, correlating with decreased GL-3 levels .

Summary of Clinical Trials

Case Study Examples

- Patient Response : In a cohort study involving nine females with Fabry disease, those with amenable mutations showed greater pharmacodynamic responses compared to those without. The three patients receiving higher doses exhibited marked declines in GL-3 levels and improved histological outcomes in kidney biopsies .

- Renal Impairment Considerations : A Phase 1 study indicated that patients with renal impairment might experience increased systemic exposure to migalastat, necessitating careful monitoring during treatment .

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de migalastat implique sa liaison au site actif de l’enzyme alpha-galactosidase A. Cette liaison stabilise l’enzyme, empêchant son mauvais repliement et sa dégradation. L’enzyme stabilisée est ensuite transportée vers les lysosomes, où elle peut décomposer efficacement les glycosphingolipides, réduisant ainsi leur accumulation dans les cellules .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au chlorhydrate de migalastat comprennent le miglustat, le miglitol et la swainsonine. Ces composés agissent également comme des inhibiteurs ou des stabilisateurs enzymatiques et sont utilisés dans le traitement de diverses maladies de surcharge lysosomiale .

Unicité : Ce qui distingue le chlorhydrate de migalastat de ces composés similaires, c’est son action spécifique en tant que chaperon pharmacologique pour l’alpha-galactosidase A. Contrairement aux autres composés qui inhibent l’activité enzymatique, le chlorhydrate de migalastat stabilise l’enzyme, lui permettant de fonctionner correctement. Ce mécanisme unique le rend particulièrement efficace dans le traitement de la maladie de Fabry .

Activité Biologique

Migalastat hydrochloride, marketed as Galafold™, is a pharmacological chaperone used primarily for the treatment of Fabry disease, a genetic disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A). This compound has garnered attention for its ability to stabilize mutant forms of α-Gal A, facilitating their proper trafficking to lysosomes where they can perform their enzymatic function. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant research findings.

Migalastat functions by selectively binding to amenable mutant forms of α-Gal A, stabilizing these enzymes within the endoplasmic reticulum (ER) and promoting their transport to lysosomes. This process is crucial because many mutations in the GLA gene lead to misfolded proteins that are unable to reach their functional destination. The binding of migalastat occurs at sub-inhibitory concentrations, allowing for:

- Stabilization : Enhances the stability of α-Gal A in the ER.

- Trafficking : Facilitates proper movement of the enzyme to lysosomes.

- Dissociation : In lysosomes, migalastat dissociates due to lower pH and higher substrate concentration, allowing α-Gal A to degrade glycosphingolipids such as globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) .

Clinical Efficacy

Migalastat has been evaluated in various clinical trials, demonstrating significant pharmacodynamic effects in patients with amenable GLA mutations.

Key Findings from Clinical Trials

-

Phase 2 Studies :

- In a Phase 2 open-label study involving females with Fabry disease, treatment with migalastat resulted in a notable decrease in urinary GL-3 levels and improved α-Gal A activity in blood cells .

- Patients with amenable mutations showed greater reductions in GL-3 levels compared to those with non-amenable mutations .

- Long-Term Studies :

- Phase 3 Studies :

Table 1: Summary of Clinical Trial Outcomes

| Study Phase | Patient Group | Treatment Duration | Key Outcomes |

|---|---|---|---|

| Phase 2 | Females with amenable mutations | 12 weeks | Significant reduction in urinary GL-3 levels |

| Phase 2 Extension | Patients with amenable mutations | 60 weeks | Median GL-3 decrease of 78% |

| Phase 3 | Patients previously on ERT | 18 months | Stability in renal function; improved patient-reported outcomes |

Case Studies

Several case studies have illustrated the efficacy of migalastat:

- Case Study 1 : A female patient with an amenable GLA mutation exhibited a marked decrease in kidney GL-3 inclusions after receiving migalastat for six months. Urinary GL-3 levels dropped significantly, correlating with improved renal function metrics.

- Case Study 2 : Another patient showed stabilization of eGFR over a two-year period while on migalastat, despite having previously experienced progressive renal decline prior to treatment initiation.

Propriétés

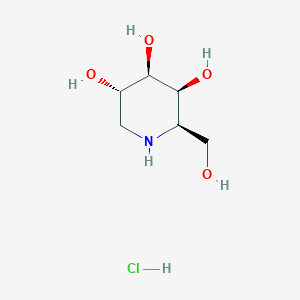

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-OLALXQGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026249 | |

| Record name | Migalastat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75172-81-5 | |

| Record name | Migalastat hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75172-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Migalastat Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075172815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Migalastat hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIGALASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY7M0XD20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.